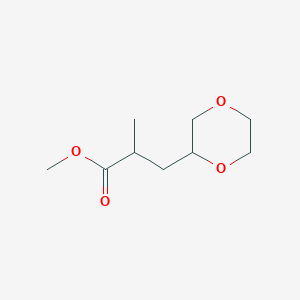
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position. The nitrogen in the carboxamide group is further substituted with a 4-iodophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” would be expected to have a planar thiophene ring with the bromine, carboxamide, and 4-iodophenyl groups extending out from the plane of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, 5-Bromo-2-thiophenecarboxaldehyde has a boiling point of 105-107 °C at 11 mmHg and a density of 1.607 g/mL at 25 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has shown various methods for synthesizing thiophene derivatives, like 5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide. These methods include multi-step reactions starting from thiophene, utilizing reagents like thionyl chloride, bromine, and various catalysts (L. Hongbin et al., 2011).
Catalytic Approaches and Computational Applications : Different methodologies for synthesizing pyrazole-thiophene-based amide derivatives have been developed. These include reactions involving bromothiophene carboxylic acid and pyrazole, with a focus on their electronic structure and nonlinear optical (NLO) properties (Iram Kanwal et al., 2022).
Pharmacological Applications
Antimalarial Properties : Benzothiophene derivatives, similar in structure to this compound, have shown potential as inhibitors of Plasmodium enoyl‐ACP reductase, suggesting their utility in antimalarial drug development (T. Banerjee et al., 2011).
Anticancer Activity : Thiophene derivatives have been studied for their potential anticancer activity, with several compounds showing inhibitory effects against various cell lines. The structure of these compounds, particularly the presence of a thiophene ring, plays a crucial role in their bioactivity (A. Atta & E. Abdel‐Latif, 2021).
Material Science Applications
- Photostabilizers for Polymers : New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride), demonstrating their potential in enhancing the durability of polymers against UV radiation and degradation (A. Balakit et al., 2015).
Orientations Futures
The future directions for “5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide” would depend on its potential applications. Thiophene derivatives have shown a wide variety of applications including in the fields of materials chemistry, agrochemicals, and pharmaceuticals . Therefore, “this compound” could potentially be used in these areas.
Propriétés
IUPAC Name |
5-bromo-N-(4-iodophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINOS/c12-10-6-5-9(16-10)11(15)14-8-3-1-7(13)2-4-8/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOCGRVPUNNXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(4-methyl-1,3-thiazol-2-yl)amino]acetic acid](/img/structure/B2658350.png)



![5-bromo-N-(3-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propyl)-3-methylfuran-2-carboxamide](/img/structure/B2658356.png)



![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658365.png)
![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2658367.png)
![2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole](/img/structure/B2658369.png)
![tert-butyl 4-{[2-(1H-indol-3-yl)ethyl]carbamoyl}piperazine-1-carboxylate](/img/structure/B2658371.png)
